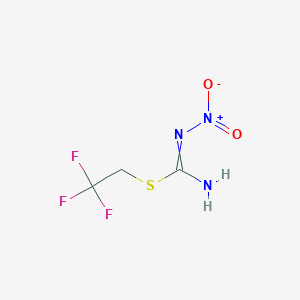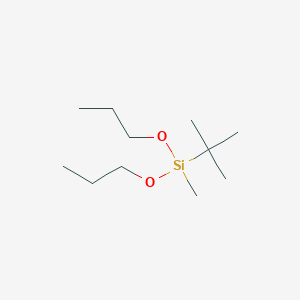
tert-Butyl(methyl)dipropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(méthyl)dipropoxysilane: est un composé organosilicié qui présente un atome de silicium lié à un groupe tert-butyle, un groupe méthyle et deux groupes propoxy
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du tert-Butyl(méthyl)dipropoxysilane implique généralement la réaction du tert-butylméthylchlorosilane avec le propanol en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium. La réaction se déroule par substitution nucléophile, où l'atome de chlore est remplacé par le groupe propoxy. Les conditions réactionnelles comprennent généralement:
Température: Température ambiante à 60°C
Solvant: Des conditions anhydres sont préférées pour éviter l'hydrolyse de la liaison silicium-chlore.
Catalyseur/Base: Hydroxyde de sodium ou hydroxyde de potassium
Méthodes de production industrielle: Dans un contexte industriel, la production de tert-Butyl(méthyl)dipropoxysilane peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. Le processus implique:
Réactifs: tert-Butylméthylchlorosilane et propanol
Catalyseur: Hydroxyde de sodium ou hydroxyde de potassium
Conditions réactionnelles: Température et pression contrôlées pour optimiser la vitesse de réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions: Le tert-Butyl(méthyl)dipropoxysilane peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes propoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction: Les liaisons silicium-oxygène peuvent être réduites pour former des silanes.
Substitution: Les groupes propoxy peuvent être substitués par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants:
Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydrure de sodium.
Principaux produits formés:
Oxydation: Aldéhydes ou acides carboxyliques
Réduction: Silanes
Substitution: Silanes substitués correspondants avec des amines ou des thiols
Applications de la recherche scientifique
Chimie: Le tert-Butyl(méthyl)dipropoxysilane est utilisé comme précurseur dans la synthèse d'autres composés organosiliciés. Il est également utilisé comme groupe protecteur pour les alcools et les amines en synthèse organique.
Biologie: En recherche biologique, ce composé peut être utilisé pour modifier la surface des biomatériaux afin d'améliorer leur biocompatibilité et de réduire l'adsorption des protéines.
Médecine: Bien qu'il ne soit pas utilisé directement comme médicament, le tert-Butyl(méthyl)dipropoxysilane peut être utilisé dans le développement de systèmes d'administration de médicaments, en particulier pour modifier les propriétés de surface des nanoparticules.
Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de revêtements spécialisés, d'adhésifs et de mastics. Il est également utilisé dans la fabrication de matériaux à base de silicone aux propriétés améliorées.
Mécanisme d'action
Le mécanisme par lequel le tert-Butyl(méthyl)dipropoxysilane exerce ses effets se fait principalement par la formation de liaisons silicium-oxygène fortes. Ces liaisons sont très stables et résistantes à l'hydrolyse, ce qui rend le composé utile dans diverses applications. Les cibles moléculaires comprennent les groupes hydroxyle à la surface, où l'atome de silicium forme des liaisons covalentes, ce qui conduit à des propriétés de surface modifiées.
Applications De Recherche Scientifique
Chemistry: tert-Butyl(methyl)dipropoxysilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a protecting group for alcohols and amines in organic synthesis.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption.
Medicine: While not directly used as a drug, this compound can be utilized in the development of drug delivery systems, particularly in modifying the surface properties of nanoparticles.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials with enhanced properties.
Mécanisme D'action
The mechanism by which tert-Butyl(methyl)dipropoxysilane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets include hydroxyl groups on surfaces, where the silicon atom forms covalent bonds, leading to modified surface properties.
Comparaison Avec Des Composés Similaires
Composés similaires:
Méthyl tert-butyle éther: Utilisé comme additif de carburant et solvant.
tert-Butanol: Utilisé comme solvant et intermédiaire en synthèse organique.
Hydroperoxyde de tert-butyle: Utilisé comme oxydant en synthèse organique.
Unicité: Le tert-Butyl(méthyl)dipropoxysilane est unique en raison de sa double fonctionnalité, combinant les propriétés des groupes tert-butyle et propoxy. Cette double fonctionnalité permet des applications polyvalentes dans la modification de surface, la synthèse organique et la science des matériaux.
Propriétés
Numéro CAS |
168900-91-2 |
|---|---|
Formule moléculaire |
C11H26O2Si |
Poids moléculaire |
218.41 g/mol |
Nom IUPAC |
tert-butyl-methyl-dipropoxysilane |
InChI |
InChI=1S/C11H26O2Si/c1-7-9-12-14(6,11(3,4)5)13-10-8-2/h7-10H2,1-6H3 |
Clé InChI |
FVAPHZVGZPHCKW-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(C(C)(C)C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


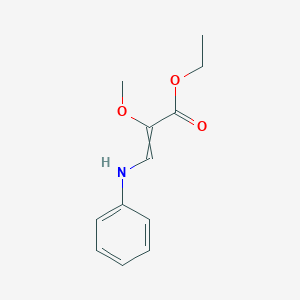

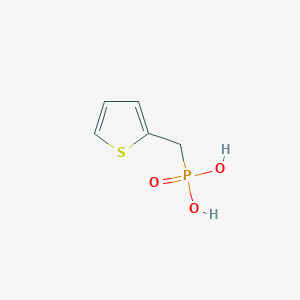

![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
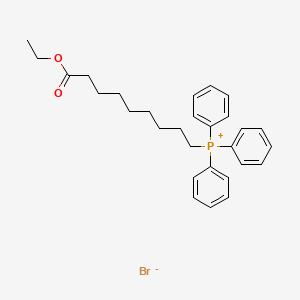
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

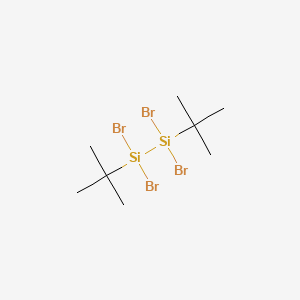
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

